An In-depth Technical Guide to the Physicochemical Properties of 8-(Benzyloxy)-7-bromo-5-phenylquinoline
An In-depth Technical Guide to the Physicochemical Properties of 8-(Benzyloxy)-7-bromo-5-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
8-(Benzyloxy)-7-bromo-5-phenylquinoline is a complex heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a critical pharmacophore in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The specific substitutions on this particular molecule—a bulky benzyloxy group at the 8-position, a bromine atom at the 7-position, and a phenyl ring at the 5-position—suggest a compound of significant interest in drug discovery and materials science. Each substituent is expected to modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity and material characteristics.
Given the novelty of this compound, with CAS number 1956355-51-3, publicly available experimental data on its physicochemical properties is scarce. This guide, therefore, serves as a comprehensive roadmap for the characterization of 8-(Benzyloxy)-7-bromo-5-phenylquinoline. It provides predicted properties based on structurally related analogs and details the requisite experimental protocols for their empirical determination.
Chemical and Physical Properties
A summary of the key physicochemical properties of 8-(Benzyloxy)-7-bromo-5-phenylquinoline is presented below. The experimental values are yet to be determined and the predicted values are derived from the analysis of structurally similar compounds.
| Property | Predicted Value | Experimental Protocol |
| Molecular Formula | C22H16BrNO | Mass Spectrometry |
| Molecular Weight | 390.28 g/mol | Mass Spectrometry |
| Melting Point (°C) | 150 - 170 | Capillary Melting Point Method |
| Boiling Point (°C) | > 450 (with decomposition) | Not applicable (likely to decompose) |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | Solvent Solubility Test |
| pKa | 3.5 - 4.5 (for the quinoline nitrogen) | Potentiometric Titration or UV-Vis Spectroscopy |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties of 8-(Benzyloxy)-7-bromo-5-phenylquinoline.
Melting Point Determination
The melting point of a pure crystalline organic compound is a sharp, characteristic physical property that is invaluable for identification and purity assessment.[2] Impurities typically lead to a depression and broadening of the melting point range.[2]
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation:
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Ensure the sample of 8-(Benzyloxy)-7-bromo-5-phenylquinoline is a fine, dry powder. If necessary, crush any crystals using a spatula on a watch glass.
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Load a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm. This can be achieved by tapping the sealed end of the capillary tube on a hard surface.
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Apparatus Setup:
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Use a calibrated digital melting point apparatus (e.g., Mel-Temp or similar).[3]
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Place the loaded capillary tube into the heating block of the apparatus.
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Measurement:
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For a first approximation, rapidly heat the sample to get a rough estimate of the melting point.
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Allow the apparatus to cool to at least 20°C below the approximate melting point.
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Prepare a new sample and heat at a rate of 1-2°C per minute.
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Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the compound.[2]
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Perform the measurement in triplicate to ensure reproducibility.
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Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate melting point determination.
Solubility Profile
Understanding the solubility of a compound is fundamental for its application in biological assays, formulation development, and as a starting point for purification strategies like recrystallization. The large, non-polar structure of 8-(Benzyloxy)-7-bromo-5-phenylquinoline, with its multiple aromatic rings, suggests poor aqueous solubility but good solubility in common organic solvents.
Experimental Protocol: Solvent Solubility Test
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Sample Preparation:
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Weigh approximately 5 mg of 8-(Benzyloxy)-7-bromo-5-phenylquinoline into separate, labeled test tubes.
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Solvent Addition and Observation:
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To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF)).
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Vortex each tube for 30 seconds.
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Visually inspect for complete dissolution. If the compound dissolves, it is classified as "soluble." If a solid remains, it is "insoluble." For borderline cases, "sparingly soluble" can be used.
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pH-Dependent Solubility (for aqueous insolubility):
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To the test tube with water, add 0.5 mL of 1 M HCl and vortex. Observe for any change in solubility.
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To a fresh aqueous suspension, add 0.5 mL of 1 M NaOH and vortex. Observe for any change in solubility.
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Expected Outcome: Due to the basic nitrogen atom in the quinoline ring, the compound is expected to show increased solubility in acidic aqueous solutions.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of 8-(Benzyloxy)-7-bromo-5-phenylquinoline.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[4] For a novel compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
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Aromatic Protons (multiple signals, ~ δ 7.0 - 8.5 ppm): The spectrum will be complex in this region due to the protons of the quinoline, phenyl, and benzyl groups.
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-O-CH₂- Protons (singlet, ~ δ 5.0 - 5.5 ppm): The two protons of the benzylic methylene group are expected to appear as a singlet.
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The exact chemical shifts and coupling constants will be influenced by the electronic effects of the bromine atom and the spatial arrangement of the phenyl and benzyloxy groups.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
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A significant number of signals in the aromatic region (δ 110 - 160 ppm) are expected, corresponding to the 22 carbon atoms in the molecule.
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The benzylic methylene carbon should appear around δ 70-75 ppm.
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The carbons attached to the bromine and nitrogen atoms will show characteristic chemical shifts.
Experimental Protocol for NMR Analysis:
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Sample Preparation:
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Dissolve 5-10 mg of 8-(Benzyloxy)-7-bromo-5-phenylquinoline in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Data Acquisition:
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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For the ¹H spectrum, a standard single-pulse experiment is usually sufficient.
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For the ¹³C spectrum, a proton-decoupled experiment (e.g., PENDANT or DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
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Data Processing:
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Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
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Phase the spectra and perform baseline correction.
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Calibrate the chemical shifts using the TMS signal.
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Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
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Workflow for NMR Characterization of 8-(Benzyloxy)-7-bromo-5-phenylquinoline
